4-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 2-methyl-1,3-oxazole moiety via a methylene bridge and linked to thiomorpholine through a carbonyl group. The thiomorpholine component introduces a sulfur atom, distinguishing it from morpholine-based analogs.
Properties
IUPAC Name |
[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-12-16-14(11-20-12)10-17-4-2-3-13(9-17)15(19)18-5-7-21-8-6-18/h11,13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGELQKJMFDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes. The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II.
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity. This inhibition is selective, with the compound exhibiting different inhibitory constants for different isoforms of the enzyme. The inhibitory constant for human carbonic anhydrase II is particularly low, indicating a strong interaction.
Biochemical Pathways
The inhibition of human carbonic anhydrase II by the compound affects various biochemical pathways. Carbonic anhydrases are involved in the regulation of pH and fluid balance in the body. By inhibiting these enzymes, the compound can influence these physiological processes.
Biological Activity
The compound 4-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a novel molecule that has garnered attention for its potential biological activity. This article reviews the existing literature on its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps, primarily focusing on the formation of the thiomorpholine ring and the incorporation of the oxazole moiety. The general synthetic route includes:
- Formation of the piperidine derivative : This involves reacting 2-methyl-1,3-oxazole with piperidine derivatives to form a stable intermediate.
- Thiomorpholine ring closure : The introduction of thiol groups leads to the formation of the thiomorpholine structure.
- Final modifications : The compound is purified through chromatography techniques to yield the final product.
The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR and mass spectrometry.
Pharmacological Properties
Recent studies have highlighted several pharmacological activities associated with this compound:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it was found to be a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in glucose metabolism and insulin signaling pathways. In vitro assays indicated an IC50 value in the low micromolar range, suggesting significant potency against PTP1B .
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In particular, it demonstrated selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing data:
- Inhibition of Signaling Pathways : By inhibiting PTP1B, the compound may enhance insulin signaling pathways, potentially leading to improved glucose uptake in hepatocytes .
- Induction of Apoptosis : In cancer models, it has been suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
Case Studies
Several case studies have been documented that illustrate the biological activity of this compound:
- Case Study 1 : A study involving diabetic mice treated with the compound showed improved glucose tolerance and reduced blood glucose levels compared to controls. Histological analysis revealed enhanced insulin receptor activity in liver tissues .
- Case Study 2 : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers, such as cleaved PARP and caspase-3 activation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Structural Features and Key Properties
- Molecular Formula : C₁₅H₂₃N₄O₂S (inferred from structural analysis).
- Molecular Weight : ~324.28 g/mol.
- Key Functional Groups: Piperidine: Provides a rigid, nitrogen-containing scaffold. Thiomorpholine: A six-membered ring with sulfur, enhancing lipophilicity and electronic diversity compared to morpholine. Carbonyl Linkage: Introduces polarity and rigidity between the piperidine and thiomorpholine moieties.
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with three analogs identified in the evidence (Table 1), followed by detailed discussions.
Table 1: Structural and Hypothetical Property Comparison
Target vs. 4-{1-[1-(Pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine
- The additional piperidine ring introduces conformational flexibility.
- Hypothetical Impact : Higher molecular weight (409.52 vs. 324.28 g/mol) may reduce bioavailability, while pyridine’s basicity could alter pharmacokinetics.
Target vs. BK80365
- Structural Differences : BK80365 lacks the thiomorpholine-carbonyl group, instead featuring a methoxy-linked pyridine.
- Hypothetical Impact : The methoxy group increases lipophilicity, possibly improving membrane permeability but reducing solubility. The absence of sulfur diminishes electronic diversity.
Target vs. BK80366
- Structural Differences : BK80366 incorporates a pyrimidine-carbonitrile and cyclopropane, introducing ring strain and nitrile functionality.
- Hypothetical Impact : The nitrile group may engage in dipole interactions, while cyclopropane’s strain could confer unique reactivity or metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
